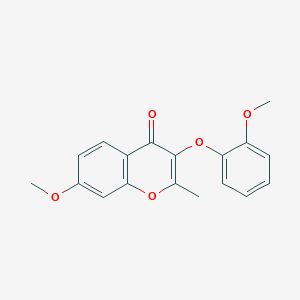

5-fluoro-N2-nitroquinazoline-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine derivatives has been reported in the literature . The process involves the use of a 3D-QSAR pharmacophore derived from a diverse set of known cyclin-dependent kinase 9 (CDK9) inhibitors and a composite pharmacophore extracted from the complex structure of flavopiridol (FVP)-CDK9 . Thirty novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized .Aplicaciones Científicas De Investigación

FNQ has been extensively studied for its potential applications in the development of anticancer drugs. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. FNQ exerts its antitumor activity by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. Additionally, FNQ has been shown to possess antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Mecanismo De Acción

Target of Action

The primary targets of 5-fluoro-N2-nitroquinazoline-2,4-diamine are cyclin-dependent kinases, specifically CDK2 and CDK9 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapeutics .

Mode of Action

This compound interacts with its targets, CDK2 and CDK9, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of CDK2 and CDK9 by this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . These effects can result in the reduction of cell viability and proliferation, particularly in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FNQ has several advantages as a research tool, including its ease of synthesis, low toxicity, and diverse biological activities. However, FNQ also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Additionally, the stability of FNQ in biological systems is not well understood, which can affect its efficacy as a drug candidate.

Direcciones Futuras

Future research on FNQ should focus on elucidating its mechanism of action in more detail, including its interactions with other cellular targets. Additionally, the development of novel analogs of FNQ with improved solubility and stability in biological systems could enhance its potential as a drug candidate. Further studies on the pharmacokinetics and pharmacodynamics of FNQ could also provide valuable insights into its efficacy and safety as an anticancer agent. Finally, the potential applications of FNQ in the treatment of other diseases such as microbial infections and inflammatory disorders should be explored.

Métodos De Síntesis

FNQ can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloro-5-fluorobenzoic acid, followed by cyclization and reduction steps. The final product is obtained in the form of yellow crystals, which are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

IUPAC Name |

N-(4-amino-5-fluoroquinazolin-2-yl)nitramide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUSVCNOLMOZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2615481.png)